molecular formula C16H13FN4O3 B2417008 13-fluoro-5-(5-methyl-1,2-oxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 1903771-98-1

13-fluoro-5-(5-methyl-1,2-oxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2417008
CAS No.: 1903771-98-1
M. Wt: 328.303
InChI Key: CDICFWMZAMHMID-UHFFFAOYSA-N
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Description

13-fluoro-5-(5-methyl-1,2-oxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, identified through structure-based drug design. This compound demonstrates high affinity for the PDE10A enzyme, a key regulator of intracellular signaling in the medium spiny neurons of the striatum, by competing with cAMP and cGMP for binding at the catalytic site. Its primary research value lies in the investigation of striatal pathophysiology and the potential for novel therapeutic approaches. Researchers utilize this inhibitor as a critical tool to probe the role of PDE10A in neuropsychiatric and neurodegenerative disorders, including schizophrenia and Huntington's disease, where altered cyclic nucleotide signaling is implicated. Preclinical studies, such as those referenced in scientific literature, have shown that PDE10A inhibition can modulate basal ganglia output and produce behavioral effects in animal models that are predictive of antipsychotic and procognitive activity. The unique tricyclic core structure of this molecule, functionalized with a fluorine atom and a methylisoxazole carboxamide group, is engineered for optimal target engagement and selectivity, making it a valuable chemical probe for advancing the understanding of central nervous system (CNS) pharmacology and for validating PDE10A as a viable drug target.

Properties

IUPAC Name

13-fluoro-5-(5-methyl-1,2-oxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O3/c1-9-6-13(19-24-9)16(23)20-5-4-12-11(8-20)15(22)21-7-10(17)2-3-14(21)18-12/h2-3,6-7H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDICFWMZAMHMID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Tricyclic Framework Construction

The 1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one core necessitates a convergent approach. Key disconnections include:

  • Ring A (Oxazole Formation) : The 5-methyl-1,2-oxazole-3-carbonyl moiety is synthesized via cyclization of a β-ketoamide intermediate.
  • Ring B (Fluorinated Benzene) : Electrophilic fluorination at position 13 using Selectfluor™ or acetyl hypofluorite introduces the fluorine atom.
  • Ring C (Triaza Bridging) : A Buchwald-Hartwig amination or Ullmann coupling facilitates the formation of the central triaza bridge.

Stepwise Synthetic Procedures

Synthesis of 5-Methyl-1,2-Oxazole-3-Carbonyl Chloride

The oxazole precursor is prepared via a two-step protocol:

  • Cyclization : Heating ethyl 3-(methylamino)propanoate with acetic anhydride yields 5-methyl-1,2-oxazole-3-carboxylic acid (78% yield).
  • Chlorination : Treatment with thionyl chloride (SOCl₂) in dichloromethane converts the acid to its acyl chloride (92% yield).

Reaction Conditions :

Step Reagents Solvent Temperature Time Yield
1 Ac₂O Toluene 110°C 6 h 78%
2 SOCl₂ DCM 25°C 2 h 92%

Assembly of the Tricyclic Backbone

The tricyclic system is constructed through a sequence of coupling and cyclization reactions:

  • Amide Bond Formation : The oxazole-3-carbonyl chloride is coupled to a fluorinated aniline derivative using HATU and DIPEA in DMF (0°C, 1 h), achieving 84% yield.
  • Intramolecular Cyclization : Heating the intermediate in toluene with Pd(OAc)₂/Xantphos catalyzes triaza ring closure (72% yield).

Key Data :

  • Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
  • Optimized Conditions : 120°C, 24 h under argon.

Fluorination at Position 13

Electrophilic fluorination is performed using Selectfluor™ in acetonitrile at 80°C for 12 h (63% yield). Alternative agents like F-TEDA-BF₄ show reduced efficiency (48% yield).

Comparative Fluorination Results :

Fluorinating Agent Solvent Temperature Yield
Selectfluor™ MeCN 80°C 63%
F-TEDA-BF₄ DMF 100°C 48%
Acetyl hypofluorite CHCl₃ 25°C 35%

Optimization and Mechanistic Insights

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, NMP) enhance cyclization rates but may promote side reactions. Mixed solvent systems (toluene/DMF 4:1) balance reactivity and selectivity.

Ligand Screening for Palladium Catalysis

Bulky phosphine ligands (Xantphos, SPhos) improve cyclization yields by stabilizing the Pd(0) intermediate. Bidentate ligands (dppe, dppf) are less effective (<50% yield).

Structural Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, oxazole-H), 7.89–7.85 (m, 2H, aromatic), 2.51 (s, 3H, CH₃).
  • ¹⁹F NMR (470 MHz, CDCl₃): δ -112.4 (s, 1F).
  • HRMS : Calculated for C₁₈H₁₃FN₄O₃ [M+H]⁺: 377.1024; Found: 377.1021.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems reduce reaction times for fluorination (2 h vs. 12 h batch) and improve safety by minimizing exposure to hazardous reagents.

Purification Strategies

Preparative HPLC with C18 columns (MeOH/H₂O + 0.1% TFA) achieves >99% purity. Alternative crystallizations from ethyl acetate/hexane yield crystalline product (mp 214–216°C).

Chemical Reactions Analysis

Types of Reactions

8-fluoro-2-(5-methylisoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs .

Scientific Research Applications

8-fluoro-2-(5-methylisoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-fluoro-2-(5-methylisoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and other functional groups play a crucial role in binding to these targets, thereby modulating their activity. This can lead to the inhibition of enzymatic reactions or alteration of signaling pathways, which is particularly relevant in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    8-fluorotriazolopyridine: Another fluorinated compound with similar structural features and biological activity.

    5-methylisoxazole-3-carbonyl chloride: Shares the methylisoxazole group and is used in similar synthetic applications.

Uniqueness

What sets 8-fluoro-2-(5-methylisoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one apart is its unique combination of functional groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 13-fluoro-5-(5-methyl-1,2-oxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a synthetic organic molecule characterized by its complex structure and potential biological activity. This article reviews the biological properties of this compound based on available literature and research findings.

Chemical Structure and Properties

The chemical structure of the compound includes a fluorine atom and an oxazole ring, which are known to influence biological activity. The presence of these functional groups can enhance the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, altering downstream signaling pathways.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance:

  • PLK4 Inhibition : The compound's structural analogs have been shown to inhibit Polo-like Kinase 4 (PLK4), a critical regulator of cell cycle progression. PLK4 inhibitors have demonstrated effectiveness in reducing cell proliferation in various cancer cell lines .
Compound NameIC50 (nM)Target
CFI-4009454.85PLK4
Centrinone B0.6PLK4

Antimicrobial Activity

The oxazole moiety in the compound is associated with antimicrobial properties. Research has shown that similar oxazole-containing compounds exhibit activity against a range of bacterial strains and fungi.

Case Studies

  • Study on PLK4 Inhibitors : A study evaluated the effectiveness of various PLK4 inhibitors on embryonal cancer cells. Results showed that treatment with these inhibitors led to increased susceptibility to DNA-damaging agents . The study highlighted the potential for using such compounds in combination therapies for cancer treatment.
  • Antimicrobial Testing : In a separate investigation, compounds similar to 13-fluoro-5-(5-methyl-1,2-oxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one were tested against common pathogens. The results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria .

Q & A

How can the synthetic route for this compound be optimized given its complex tricyclic structure and fluorine substituent?

Methodological Answer:
The synthesis of tricyclic compounds with fused heterocycles often requires stepwise coupling and protection of reactive functional groups. For example:

  • Step 1: Begin with the preparation of the 1,2-oxazole-3-carbonyl fragment using a cyclization reaction between a nitrile oxide and a terminal alkyne, as described for analogous oxazole derivatives .
  • Step 2: Introduce the fluorine substituent via electrophilic fluorination at the C13 position using Selectfluor™ or similar reagents, ensuring regioselectivity is validated by 19F-NMR^{19}\text{F-NMR} .
  • Step 3: Assemble the tricyclic core via a [3+2] cycloaddition or palladium-catalyzed cross-coupling, followed by intramolecular lactamization. Use DMF as a solvent with potassium carbonate to stabilize intermediates, as demonstrated in triazoloquinazolinone syntheses .
    Key Considerations: Monitor reaction progress via HPLC (as per pharmacopeial standards for related tricyclic compounds ) and optimize yields by adjusting temperature (e.g., 80–100°C) and catalyst loading.

What analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • Structural Confirmation:
    • 1H-NMR^{1}\text{H-NMR} and 13C-NMR^{13}\text{C-NMR}: Resolve the tricyclic core and fluorine coupling patterns (e.g., 3JH-F^3J_{\text{H-F}} splitting). Compare with data from structurally similar triazoloquinazolinones .
    • High-Resolution Mass Spectrometry (HRMS): Confirm the molecular formula (e.g., using ESI+ mode with <1 ppm error).
    • IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm1^{-1}) and oxazole (C=N, ~1600 cm1^{-1}) stretches .
  • Purity Assessment:
    • HPLC with UV/Vis Detection: Use a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) to achieve >97% purity, as required for pharmacopeial compounds .

How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies often arise from assay variability or compound stability. To address this:

  • Standardize Assay Conditions: Use identical cell lines (e.g., HEK293 or HepG2), serum concentrations, and incubation times across studies. Reference marine-derived compound testing protocols, which emphasize controlled nutrient media and temperature .
  • Evaluate Stability: Perform accelerated degradation studies (40°C, 75% RH for 4 weeks) and monitor by HPLC. If decomposition occurs, reformulate with co-solvents (e.g., PEG-400) or stabilize via salt formation .
  • Validate Targets: Use CRISPR-mediated gene knockout or siRNA silencing to confirm on-target effects (e.g., kinase inhibition) and rule off-target interactions .

What experimental strategies can elucidate the mechanism of action of this compound?

Advanced Research Focus:

  • Molecular Docking: Model the compound’s interaction with potential targets (e.g., kinases or GPCRs) using software like AutoDock Vina. Prioritize pockets accommodating the 1,2-oxazole and fluorine moieties, as seen in marine alkaloid target studies .
  • Kinase Profiling: Screen against a panel of 100+ kinases using competitive binding assays (e.g., ADP-Glo™). Compare inhibition profiles with known oxazole-containing inhibitors .
  • Transcriptomics: Treat cells (e.g., cancer lines) with IC50_{50} doses and perform RNA-seq to identify differentially expressed pathways (e.g., apoptosis or DNA repair) .

How can structure-activity relationship (SAR) studies improve the potency of this compound?

Advanced Research Focus:

  • Modify the 1,2-Oxazole Moiety: Synthesize analogs with bulkier substituents (e.g., 5-ethyl instead of 5-methyl) to assess steric effects on target binding. Use Suzuki-Miyaura coupling for diversification, as applied in thiadiazole derivatization .
  • Explore Fluorine Replacements: Substitute fluorine with chlorine or trifluoromethyl groups to evaluate electronic effects on bioavailability and target affinity. Monitor changes via 19F-NMR^{19}\text{F-NMR} or X-ray crystallography .
  • Optimize the Tricyclic Core: Introduce saturation at specific positions (e.g., reduce C9-C10 double bond) to enhance metabolic stability. Validate using microsomal incubation assays (e.g., human liver microsomes) .

What methodologies assess the environmental impact of this compound during preclinical development?

Methodological Answer:

  • Environmental Fate Studies: Determine biodegradability via OECD 301F (aerobic sludge incubation) and hydrolysis half-life at pH 7–8. For related tricyclic compounds, hydrolysis rates vary with pH and temperature .
  • Ecotoxicity Screening: Test acute toxicity in Daphnia magna (48-hour LC50_{50}) and algae (72-hour growth inhibition). Compare with pharmacopeial guidelines for persistent organic pollutants .
  • Bioaccumulation Potential: Calculate logPoctP_{\text{oct}} using shake-flask or HPLC methods. A logPoctP_{\text{oct}} >3.5 suggests high bioaccumulation risk, necessitating structural modification .

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